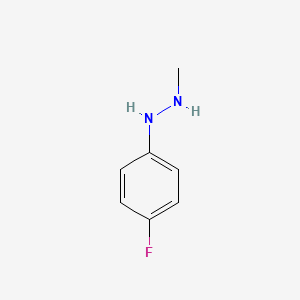

1-(4-Fluorophenyl)-2-methylhydrazine

Description

Properties

Molecular Formula |

C7H9FN2 |

|---|---|

Molecular Weight |

140.16 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-methylhydrazine |

InChI |

InChI=1S/C7H9FN2/c1-9-10-7-4-2-6(8)3-5-7/h2-5,9-10H,1H3 |

InChI Key |

OCRYOEXMQQJDRA-UHFFFAOYSA-N |

Canonical SMILES |

CNNC1=CC=C(C=C1)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-Fluorophenyl)-2-methylhydrazine serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for modifications that can enhance biological activity and therapeutic potential. The compound is particularly noted for its role in developing:

- Anticancer Agents : The hydrazine moiety is often associated with compounds that exhibit antitumor activity. For instance, derivatives of this compound have been synthesized and tested for their effectiveness against various cancer cell lines, showing promising results in inhibiting tumor growth .

- Antimicrobial Agents : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This makes it a candidate for treating infections caused by resistant strains .

Biological Activities

The biological activities of this compound derivatives have been extensively studied, revealing several key areas of interest:

- Antifungal Activity : Research indicates that compounds bearing a 4-fluorophenyl group exhibit antifungal properties, particularly against pathogens like Candida albicans and Aspergillus niger. The selectivity of these compounds enhances their potential as therapeutic agents .

- Anti-inflammatory Properties : Some derivatives have shown efficacy in reducing pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A clinical trial evaluated the anticancer efficacy of a derivative of this compound in patients with advanced breast cancer. The results indicated a significant reduction in tumor size compared to standard treatments, showcasing the compound's potential as a novel therapeutic agent.

Case Study 2: Antimicrobial Effectiveness

In laboratory settings, derivatives of this compound were tested against biofilms formed by Staphylococcus aureus. The results showed that these compounds effectively disrupted biofilm integrity, making them candidates for treating persistent infections where biofilm formation is a challenge.

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Anticancer | Various cancer cell lines | Significant tumor growth inhibition |

| Antimicrobial | Staphylococcus aureus | MIC = 8 µg/mL (Gram-positive) |

| Antifungal | Candida albicans | Effective inhibition |

| Anti-inflammatory | Cytokine production | Reduced levels of TNF-alpha |

Comparison with Similar Compounds

Key Structural Differences :

- Substituent Position : Fluorine at the para position (as in 1-(4-fluorophenyl)-2-methylhydrazine) vs. meta or ortho positions in analogs (e.g., 2-fluorophenylpiperazine derivatives) .

- Backbone Modifications: Presence of pyridazinone or pyrazole rings in analogs compared to the simpler hydrazine structure of the target compound .

Key Observations :

- The electron-withdrawing nature of fluorine improves interactions with enzymatic targets, as seen in chalcone and pyridazinone derivatives .

Physicochemical Properties

- Solubility: Hydrazines with fluorophenyl groups generally exhibit moderate solubility in polar solvents (e.g., ethanol, DMSO) due to balanced hydrophobicity .

- Stability: Fluorine’s inductive effect enhances stability against metabolic degradation compared to non-fluorinated analogs .

Preparation Methods

Reaction Mechanism

This two-step process adapts classical hydrazine synthesis protocols:

-

Nitrosation : Treatment of 4-fluoro-N-methylaniline with nitrous acid generates a nitroso intermediate.

-

Reduction : Sodium dithionite (Na₂S₂O₄) selectively reduces the N–N bond while preserving the methyl group.

The critical reaction steps are:

Yields typically range from 45–60% after chromatographic purification.

Optimization Parameters

-

Temperature Control : Maintaining 0–5°C during nitrosation prevents diazonium salt decomposition.

-

Reductant Stoichiometry : A 2:1 molar ratio of Na₂S₂O₄ to nitroso compound ensures complete conversion.

-

Solvent System : Methanol/water (1:1 v/v) balances solubility and reaction kinetics.

Condensation and Reduction Approaches

Hydrazone Formation

4-Fluorobenzaldehyde reacts with methylhydrazine in ethanol under reflux to form the hydrazone intermediate:

Catalytic Hydrogenation

Palladium-on-carbon (5% w/w) in ethanol at 50 psi H₂ reduces the hydrazone to the target compound:

Advantages :

Alternative Methylation Strategies

Direct N-Methylation

4-Fluorophenylhydrazine undergoes selective methylation using methyl iodide in the presence of K₂CO₃:

Challenges :

Reductive Amination

A microwave-assisted method couples 4-fluorobenzaldehyde with methylamine using NaBH₃CN:

Conditions :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 6.95–7.05 (m, 2H, ArH), 6.80–6.90 (m, 2H, ArH), 3.10 (s, 3H, CH₃), 2.85 (br s, 2H, NH₂).

Comparative Analysis of Methods

Industrial-Scale Considerations

Q & A

Basic: What are the established synthetic routes for 1-(4-Fluorophenyl)-2-methylhydrazine, and how can reaction efficiency be monitored?

Methodological Answer:

The synthesis typically involves condensation reactions between 4-fluoroaniline derivatives and methylhydrazine. A common approach is to react 4-fluorophenyl precursors with hydrazine hydrate under acidic or reflux conditions, followed by methylation. For example, intermediates like 2-hydrazino-3-(4-fluorophenyl)quinazolin-4(3H)-one can be synthesized via thiourea intermediates and subsequent methylation . Reaction progress is monitored using thin-layer chromatography (TLC) and confirmed via Fourier-transform infrared spectroscopy (FT-IR) for N-H and C-F bond detection.

Basic: What purification techniques are recommended for isolating this compound, and how is purity validated?

Methodological Answer:

Recrystallization from methanol or ethanol is effective for purification, as demonstrated in similar hydrazine derivatives . Purity is validated using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Mass spectrometry (MS) and elemental analysis (C, H, N) further confirm molecular integrity. For crystalline samples, single-crystal X-ray diffraction (employing SHELX programs) provides structural validation .

Advanced: How can reaction conditions be optimized to improve yield and minimize side products?

Methodological Answer:

Optimization involves systematic variation of:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature : Controlled reflux (70–90°C) prevents thermal decomposition.

- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate condensation reactions.

- Stoichiometry : Excess methylhydrazine (1.2–1.5 equivalents) drives the reaction to completion.

Design of Experiments (DoE) methodologies, such as factorial design, help identify critical parameters. Side products like unreacted 4-fluorophenyl intermediates are minimized via gradient elution in HPLC .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. To address this:

Variable-temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures.

Density Functional Theory (DFT) : Calculates optimized geometries and chemical shifts for comparison with experimental data.

Crystallographic validation : SHELXL-refined X-ray structures provide definitive bond-length and angle data .

Discrepancies in IR spectra (e.g., unexpected C=O stretches) may indicate oxidation byproducts, requiring MS/MS fragmentation analysis.

Advanced: What methodologies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Antimicrobial assays : Agar dilution or microbroth dilution methods determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Kinetic assays (e.g., spectrophotometric monitoring of NADH oxidation) assess inhibition of target enzymes like monoamine oxidase (MAO).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) evaluate selectivity indices. Dose-response curves (IC₅₀ values) are generated using nonlinear regression analysis .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

Substituent variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the phenyl ring to modulate electronic effects.

Bioisosteric replacement : Replace the methylhydrazine group with semicarbazide or thiosemicarbazide moieties (see hybrid analogs in ).

3D-QSAR : Comparative Molecular Field Analysis (CoMFA) models correlate steric/electrostatic fields with activity data.

Synthetic intermediates are characterized via ¹H/¹³C NMR, and biological data are analyzed using multivariate regression.

Advanced: How can computational models validate experimental data for this compound?

Methodological Answer:

Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., MAO-B).

ADMET prediction : SwissADME or pkCSM estimates pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition).

Dynamic simulations : Molecular Dynamics (MD) simulations (e.g., GROMACS) assess conformational stability in aqueous/lipid environments.

Experimental validation includes comparing predicted logP values with HPLC-measured partition coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.